molecular formula C16H22N2 B7895768 N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine

N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine

Cat. No.: B7895768
M. Wt: 242.36 g/mol
InChI Key: AVXQLFIYTXYOSP-UHFFFAOYSA-N
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Description

N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine (CAS 1479219-62-9) is a chemical compound supplied with a purity of 95% and provided for research applications. This cyclopropanamine derivative is of significant interest in early-stage pharmaceutical research and chemical biology. Compounds within this chemical class have been investigated for their potential as inhibitors of lysine-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase that plays a key role in epigenetic regulation . The cyclopropylamine group is a known privileged scaffold that can form covalent adducts with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to its inhibition . Research into LSD1 inhibitors is exploring potential therapeutic pathways for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as certain developmental disorders and cancers . The structural features of this compound, including the butyl-indole moiety, are typically explored to optimize binding affinity, selectivity, and pharmacological properties. This product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(1-butylindol-5-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-3-9-18-10-8-14-11-13(4-7-16(14)18)12-17-15-5-6-15/h4,7-8,10-11,15,17H,2-3,5-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQLFIYTXYOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC2=C1C=CC(=C2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation via Halide Substitution

A widely employed method involves reacting indole with 1-bromobutane in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For example:

  • Reagents : Indole, 1-bromobutane, NaH, anhydrous dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 12–24 hours under nitrogen atmosphere.

This method is adapted from protocols used to synthesize N-propylindole derivatives, where analogous conditions yielded substitution at the indole nitrogen. The reaction typically proceeds with moderate to high yields (70–85%), though steric hindrance from the butyl group may necessitate extended reaction times.

Optimization of Alkylation

Patent WO2016179123A1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Microwave-assisted heating (60–160°C for 2–24 hours) has also been reported to accelerate N-alkylation while minimizing side products.

Cyclopropanamine Attachment via Nucleophilic Substitution

The final step involves displacing the bromine atom with cyclopropanamine.

Amination Under Basic Conditions

A modified Ullmann coupling or nucleophilic substitution can be employed:

  • Reagents : Cyclopropanamine, potassium iodide (KI), K₂CO₃, dimethylacetamide (DMA).

  • Conditions : 80–120°C, 12–24 hours.

Patent US12065438 demonstrates similar conditions for attaching cyclopropanamine to aromatic systems, achieving yields of 60–75%. The use of KI as a catalyst enhances reaction rates by facilitating halide exchange.

Reductive Amination Alternative

If the bromomethyl intermediate is unstable, reductive amination offers an alternative:

  • Reagents : 5-formyl-1-butyl-1H-indole, cyclopropanamine, sodium cyanoborohydride (NaBH₃CN).

  • Conditions : Methanol, acetic acid, room temperature, 12 hours.

This method bypasses bromination but requires careful pH control to avoid over-reduction.

Analysis of Synthetic Routes

The table below compares key parameters for the two primary pathways:

Step Method A (Bromination/Amination) Method B (Reductive Amination)
Starting Material1-Butylindole1-Butylindole
Key Intermediate5-(Bromomethyl)-1-butylindole5-Formyl-1-butylindole
Reaction Time24–36 hours12–24 hours
Yield (Overall)50–65%40–55%
Purity (HPLC)>90%85–90%
ScalabilityModerateHigh

Method A provides higher purity but requires hazardous brominating agents. Method B is greener but suffers from lower yields due to competing side reactions.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

N-Butylation must be carefully controlled to avoid C-3 alkylation. Using bulky bases like lithium hexamethyldisilazide (LiHMDS) can suppress competing pathways.

Cyclopropanamine Stability

Cyclopropanamine’s ring strain makes it prone to ring-opening under acidic conditions. Neutral pH and inert atmospheres are critical during coupling.

Purification Techniques

Crystallization from ethanol/water mixtures or chromatography on silica gel (eluent: ethyl acetate/hexane) effectively isolates the final product. Patent WO2016179123A1 emphasizes the importance of isolating intermediates to prevent polymerization .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Features Purity/Safety Data Reference
N-[(1-Butyl-1H-indol-5-yl)methyl]cyclopropanamine C₁₆H₂₁N₂ 241.35 (calc.) Indole (butyl-substituted), cyclopropane Not available -
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₀H₁₇N₃ 179.27 Pyrazole (ethyl, methyl), cyclopropane 95% purity
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₉H₁₅N₃ 165.24 (calc.) Pyrazole (ethyl), cyclopropane Not available
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 Nitrophenyl, cyclopropane No known hazards (MSDS data)

Key Observations :

  • The butyl chain may increase lipophilicity relative to ethyl-substituted analogs .
  • Molecular Weight : The target compound (241.35) is heavier than pyrazole-based analogues (165–179), which could influence pharmacokinetic properties like membrane permeability.

Biological Activity

N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features an indole moiety attached to a cyclopropanamine group. The synthesis typically involves several steps, including the formation of the indole core and subsequent alkylation reactions to introduce the butyl group.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range, suggesting significant potency against these cancer types .

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on this compound is limited. Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria.

The mechanism of action appears to involve interactions with specific molecular targets within cells. The indole structure may allow for binding to various receptors or enzymes, potentially modulating their activity. For example, it could inhibit enzymes involved in cancer cell proliferation or interact with cellular pathways that regulate apoptosis .

Research Findings and Case Studies

StudyFindings
In Vitro Antiproliferative Activity This compound showed significant inhibition of cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics .
Antimicrobial Studies Related compounds demonstrated effective antimicrobial activity against multiple bacterial strains, suggesting potential for further exploration in antibiotic development.
Mechanistic Insights Studies indicate that compounds with similar structures can induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .

Q & A

Q. Methodological Considerations :

  • Solvent polarity (e.g., dioxane vs. THF) affects cyclopropanation efficiency .
  • Temperature control during diazo reactions minimizes side products .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Question
Discrepancies may arise from:

  • Structural Analogues : Minor substituent changes (e.g., bromine vs. chlorine on aryl rings) drastically alter target affinity. For example, 2-chlorophenyl vs. 4-chlorophenyl thiophene derivatives show 10-fold differences in lysine-specific demethylase inhibition .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .

Q. Resolution Strategies :

  • Comparative SAR Studies : Synthesize and test structural analogs with systematic substituent variations .
  • Standardized Assay Protocols : Use consensus guidelines (e.g., NIH/NCATS QC standards) for reproducibility .

What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms indole N-butyl substitution (δ 3.8–4.2 ppm for –CH₂–N) and cyclopropane ring protons (δ 0.5–1.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₂N₂) with <2 ppm error .
  • X-ray Crystallography : Resolves conformational isomerism in the cyclopropane ring .

How can computational modeling predict the biological targets of this compound?

Advanced Research Question

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like TRPM8 channels or serotonin receptors. The indole moiety shows high affinity for hydrophobic binding pockets .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS). Cyclopropane rigidity enhances binding entropy .

Validation : Cross-correlate with experimental data (e.g., SPR binding kinetics) .

What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Question

  • pH Stability : Cyclopropanamine’s basic pKa (~9.5) necessitates buffered formulations (pH 7.4) to prevent degradation .
  • Prodrug Design : Acetylation of the amine group improves plasma half-life .
  • Lyophilization : Enhances shelf-life by reducing hydrolytic cleavage in aqueous solutions .

How do researchers address low yields in the final cyclopropanation step?

Q. Methodological Focus

  • Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh₂(oct)₄) improve cyclopropane ring closure efficiency by 30% vs. copper catalysts .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing side reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track diazo reagent consumption .

What are the key considerations for designing dose-response studies in neuropharmacology applications?

Advanced Research Question

  • Blood-Brain Barrier (BBB) Penetration : LogP values >2.5 (predicted via ChemAxon) enhance CNS uptake .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives) .
  • Behavioral Assays : Rodent models (e.g., forced swim test) correlate dose with antidepressant-like effects .

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